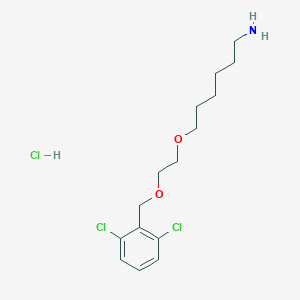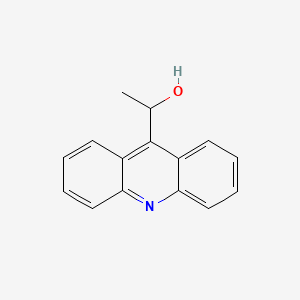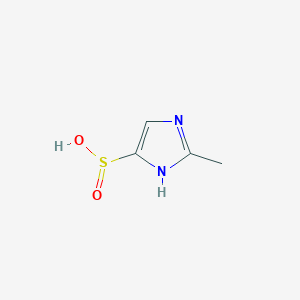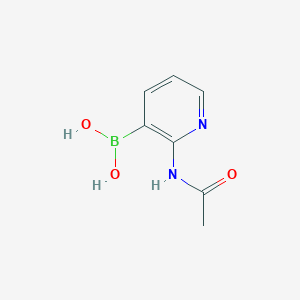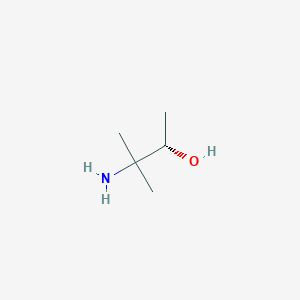
(S)-3-Amino-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its reactivity and interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-3-methylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases can provide an efficient and environmentally friendly route to the desired product. These methods often require optimization of reaction parameters such as pH, temperature, and substrate concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (S)-3-Amino-3-methylbutan-2-one
Reduction: (S)-3-Amino-3-methylbutane
Substitution: (S)-3-Amino-3-methylbutyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.
Industry: this compound is used in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity. The compound’s chiral nature can also play a crucial role in its interactions, as different enantiomers may exhibit distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-3-methylbutan-2-ol can be compared with other chiral amino alcohols, such as:
®-3-Amino-3-methylbutan-2-ol: The enantiomer of the compound, which may have different biological activities and reactivity.
(S)-2-Amino-2-methylpropan-1-ol: A similar compound with a different carbon chain structure, which can affect its chemical properties and applications.
(S)-3-Amino-2-methylbutan-1-ol: Another chiral amino alcohol with a different position of the hydroxyl group, leading to variations in its reactivity and interactions.
The uniqueness of this compound lies in its specific three-dimensional arrangement, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C5H13NO |
|---|---|
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(2S)-3-amino-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3/t4-/m0/s1 |
InChI-Schlüssel |
RICKMFQXMYMBNY-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(C)(C)N)O |
Kanonische SMILES |
CC(C(C)(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



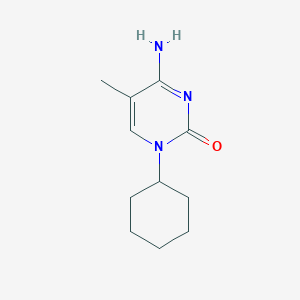
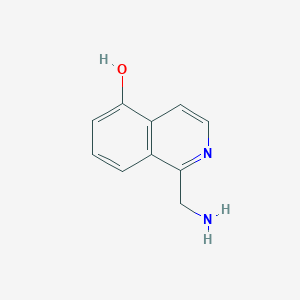
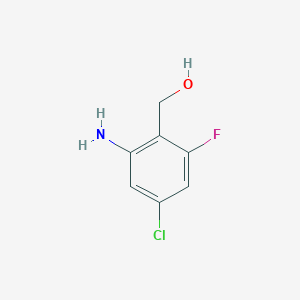

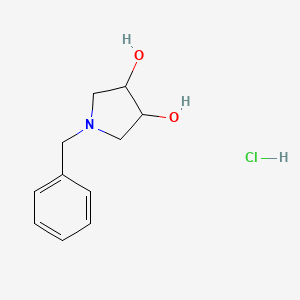
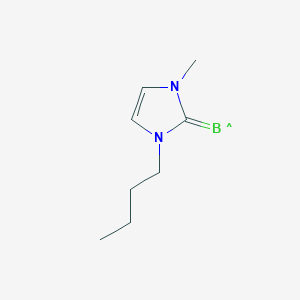

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
